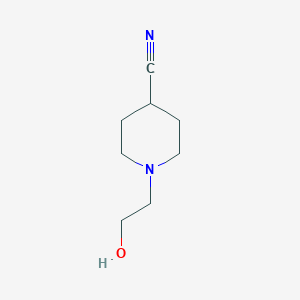

1-(2-Hydroxyethyl)piperidine-4-carbonitrile

Beschreibung

1-(2-Hydroxyethyl)piperidine-4-carbonitrile (CAS: 21168-73-0) is a piperidine derivative featuring a hydroxyethyl group at the 1-position and a nitrile group at the 4-position. Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol . The compound is typically stored under dry, sealed conditions at room temperature . Key hazards include irritation to skin, eyes, and respiratory systems (H302+H312+H332, H315, H319, H335), necessitating precautions during handling .

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPPKOWXZGFJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550515 | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-73-0 | |

| Record name | 1-(2-Hydroxyethyl)-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21168-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Features of the Catalytic Hydrogenation Process

Catalyst Conditioning: The catalyst (commonly palladium or nickel-based) is pre-treated or "pickled" with an amine-containing solvent to enhance activity and selectivity during hydrogenation. This conditioning maintains high catalyst performance over multiple reaction cycles.

Reaction Conditions: The hydrogenation is typically conducted under elevated hydrogen pressure (500–1000 psig) and moderate to high temperatures (105–150 °C). Reaction times vary from 3 to 17 hours depending on the scale and catalyst used.

Solvent Effects: Amine solvents such as piperidine or other amines are used to suppress side reactions, particularly the formation of N-methylated byproducts. Water and alcohol solvents have also been tested with varying yields and selectivities.

Selectivity and Yield: The process achieves high selectivity (>90%) and yields (up to 96%) for the desired this compound, with minimal formation of impurities such as N-methyl derivatives or over-reduced products.

Representative Data from Hydrogenation Studies

| Run | Solvent (mL) | Time (hrs) | Temp (°C) | Pressure (psig) | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | C5H10N, 250 | 8.4 | 115 | 500 | 82.8 | 88.6 | Standard conditions |

| 2 | C5H10N, 250 | 6.6 | 105 | 1000 | 91.9 | 98.2 | Higher pressure improves yield |

| 3 | None | 2.7 | 125 | 1000 | 92.8 | 98.9 | No solvent, high selectivity |

| 4 | H2O, 50 | 6.0 | 115 | 500 | 86.5 | 92.7 | Water as co-solvent |

| 5 | Triethylamine, 100 | 17 | 110 | 500 | 96.0 | 96.3 | High yield with amine solvent |

Data adapted from patent and research literature on hydrogenation of 2-pyridineethanol derivatives.

Mechanistic Insights

- The hydrogenation proceeds via adsorption of the pyridine ring onto the catalyst surface, followed by stepwise addition of hydrogen atoms to saturate the ring.

- The presence of an amine solvent stabilizes the intermediate species and suppresses side reactions such as N-alkylation.

- The hydroxyethyl side chain remains intact due to mild reaction conditions and selective catalyst activity.

Preparation via Nucleophilic Substitution and Ring Functionalization

Another approach involves the functionalization of piperidine rings through nucleophilic substitution reactions, where a piperidine-4-carbonitrile intermediate is alkylated with 2-hydroxyethyl halides or epoxides.

Typical Procedure

- Starting from piperidine-4-carbonitrile, the nitrogen atom is alkylated using 2-hydroxyethyl bromide or ethylene oxide under basic or acidic catalysis.

- Acid catalysts such as sulfuric acid (0.1–1% w/w) are used to promote ring opening of ethylene oxide and subsequent attachment to the piperidine nitrogen.

- The reaction is conducted in solvents like isopropanol and water mixtures at elevated temperatures (60–120 °C) in autoclaves to ensure complete conversion.

Reaction Parameters and Yields

| Parameter | Range/Value | Notes |

|---|---|---|

| Acid catalyst (H2SO4) | 0.1–1% (preferably 0.5–1%) | Catalytic amount for ring opening |

| Ethylene oxide molar excess | 10–35% | Ensures complete alkylation |

| Temperature | 60–170 °C (optimal 60–120 °C) | Reaction temperature in autoclave |

| Reaction time | 1–3 hours | Rapid addition of ethylene oxide |

| Yield | Up to 86% | Isolated crystalline product |

Example from Patent Literature

- Sulfuric acid (0.5–1%) is added to a solution of 2,2,6,6-tetramethyl-4-piperidinol in isopropanol/water.

- Ethylene oxide is added rapidly, causing a temperature rise to ~117 °C.

- After 3 hours, the reaction mixture is cooled, and the product 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol is isolated by filtration and washing.

- The method yields crystalline product with melting point 180–182 °C and 86% yield.

Though this example uses a tetramethyl-substituted piperidinol, the methodology is adaptable to piperidine-4-carbonitrile substrates for hydroxyethylation.

Advanced Synthetic Strategies and Cascade Reactions

Recent literature highlights multi-step, one-pot synthetic strategies combining coupling reactions and hydrogenation to access functionalized piperidine derivatives, including hydroxyethyl-substituted compounds.

- One-pot Suzuki–Miyaura coupling and hydrogenation: Enables chemoselective formation of piperidine derivatives with hydroxyethyl groups, maintaining functional group integrity.

- Stereoselective coupling/hydrogenation cascades: Use of Raney-Nickel or sodium tetrahydroborate catalysts allows partial or full reduction of pyridinium intermediates to piperidines with controlled stereochemistry.

- These methods provide flexibility in substituent introduction and stereochemical control, which can be adapted for this compound synthesis.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: 1-(2-Oxoethyl)piperidine-4-carbonitrile.

Reduction: 1-(2-Aminoethyl)piperidine-4-carbonitrile.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development. Some key areas of research include:

- Neuropharmacology : Studies have shown that derivatives of piperidine can influence neurotransmitter systems, suggesting potential use in treating neurological disorders.

- Antiviral Activity : Research indicates that compounds similar to 1-(2-Hydroxyethyl)piperidine-4-carbonitrile may exhibit antiviral properties, making them candidates for further exploration in antiviral drug development.

2. Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry. For instance:

- Building Block for Complex Molecules : The hydroxyl and cyano groups can be modified to create more complex structures that may have enhanced biological activities.

Industrial Applications

1. Fine Chemical Intermediates

This compound is used as a fine chemical intermediate in the production of specialty chemicals. Its unique properties make it suitable for various formulations in the chemical industry.

2. Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as solubility and thermal stability.

Case Studies

Case Study 1: Neuropharmacological Research

In a study focusing on piperidine derivatives, researchers synthesized several analogs of this compound to evaluate their effects on neurotransmitter receptors. The results indicated that certain modifications led to increased binding affinity for serotonin receptors, highlighting its potential as a lead compound for developing antidepressants.

Case Study 2: Antiviral Screening

A series of experiments were conducted to assess the antiviral properties of this compound against influenza viruses. The compound demonstrated significant inhibitory effects, suggesting its potential role in antiviral therapies.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The hydroxyethyl and nitrile groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile and Analogs

Structural and Functional Group Analysis

- Hydroxyethyl vs. Ethoxyethyl: The target compound’s hydroxyethyl group (C-O-H) contrasts with the ethoxyethyl group (C-O-C) in . The ethoxyethyl analog shows a distinct IR O-H stretch at 3520 cm⁻¹, absent in the target compound due to ethoxylation .

- Aromatic vs. Aliphatic Substituents : The bromo-chloropyridinyl group in introduces aromaticity and halogen-based reactivity, whereas the trifluoromethylphenyl group () adds strong electron-withdrawing effects, altering electronic properties and metabolic stability .

- Cyclohexane Backbone: 1-Piperidinocyclohexanecarbonitrile () replaces the piperidine ring with a cyclohexane system, increasing hydrophobicity and molecular weight (192.30 vs. 154.21) .

Spectral and Physicochemical Properties

- IR and LC-MS : The ethoxyethyl analog’s IR spectrum confirmed hydroxyl (3520 cm⁻¹) and nitrile (2232 cm⁻¹) groups, while the bromo-chloropyridinyl derivative’s LC-MS showed a triplet (m/z 344/346/348) due to bromine/chlorine isotopes .

Biologische Aktivität

1-(2-Hydroxyethyl)piperidine-4-carbonitrile (HEPC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with HEPC, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 21168-73-0

- Molecular Formula : C₉H₁₄N₂O

Synthesis

HEPC can be synthesized through various methods involving the reaction of piperidine derivatives with hydroxyethyl and carbonitrile groups. The synthesis typically requires controlled conditions to optimize yield and purity.

Biological Activity Overview

HEPC exhibits several biological activities, including:

- Anticancer Properties : Research has shown that derivatives of piperidine compounds, including HEPC, can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted its potential in inhibiting cell proliferation in lung carcinoma (A549) and breast adenocarcinoma (MCF7) cell lines .

- Radioprotective Effects : HEPC derivatives have been evaluated for their radioprotective properties. In vitro studies demonstrated that certain piperazine derivatives, closely related to HEPC, could mitigate DNA damage in lymphoblastic leukemia cells exposed to gamma radiation. This was quantified using the dicentric chromosome assay (DCA), indicating a promising avenue for protecting normal tissues during radiotherapy .

- Mechanisms of Action : The mechanisms underlying the anticancer and radioprotective effects of HEPC are believed to involve the modulation of apoptotic pathways and inhibition of specific kinases associated with tumor growth and radiation damage. For example, compounds derived from HEPC have shown to inhibit NFκB pathways, which are critical in cancer cell survival and proliferation .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of HEPC on various human cancer cell lines. The results indicated that HEPC exhibited an IC50 value in the range of 58.44 to 224.32 µM across different cell lines, demonstrating its potential as a therapeutic agent against cancer .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 58.44 |

| MCF7 (Breast) | 99.87 |

| HT29 (Colon) | 129.41 |

Case Study 2: Radioprotective Effects

In another investigation focused on radioprotection, HEPC-related compounds were tested for their ability to protect against gamma radiation-induced damage in peripheral blood mononuclear cells (PBMCs). The study found that these compounds significantly reduced DNA double-strand breaks compared to controls, suggesting their utility in clinical settings where radiation exposure is a concern .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis of piperidine-4-carbonitrile derivatives typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example:

- Nitrile introduction : Reacting piperidine precursors with cyanating agents (e.g., KCN or trimethylsilyl cyanide) under controlled pH and temperature.

- Hydroxyethyl functionalization : Alkylation of the piperidine nitrogen with 2-chloroethanol or ethylene oxide, followed by purification via column chromatography .

Key parameters : - Temperature : Maintain 60–70°C during alkylation to avoid side reactions.

- Catalysts : Use K₂CO₃ as a base to deprotonate intermediates and enhance nucleophilicity .

- Purification : Monitor reaction progress via TLC (e.g., methanol:DCM 4:6) and confirm structure with ¹H/¹³C NMR .

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm the hydroxyethyl group (δ ~3.5–4.0 ppm for -CH₂OH) and nitrile carbon (δ ~120 ppm) .

- Mass spectrometry (MS) : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

- Elemental analysis : Validate empirical formula (e.g., C₉H₁₄N₂O) .

Advanced Research Questions

Q. How does the dual functionality (hydroxyethyl and nitrile) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: The hydroxyethyl group enhances solubility in polar solvents, while the nitrile enables participation in:

- Nucleophilic additions : React with Grignard reagents to form ketones or amines after hydrolysis.

- Cyanoalkylation : Use the nitrile as a directing group in metal-catalyzed C–H activation reactions .

Case study : Similar piperidine-4-carbonitriles undergo LiAlH₄ reduction to yield primary amines, which are pharmacologically relevant . Experimental design should prioritize inert atmospheres (N₂/Ar) to prevent nitrile hydrolysis .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly its interaction with enzyme targets?

Methodological Answer:

- In vitro assays : Screen against kinase or protease targets (e.g., AAK1/GAK) using fluorescence polarization or FRET-based assays. For antiviral studies, use dengue virus NS4B protein binding assays .

- Structure-activity relationship (SAR) : Modify the hydroxyethyl chain length or nitrile position to assess potency changes. Compare with analogs like 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, which showed antiviral activity .

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to biological targets .

Q. How can researchers resolve contradictions in spectroscopic or biological data for this compound?

Methodological Answer:

- Data validation : Replicate experiments under standardized conditions (e.g., pH 4.6 buffer for HPLC ).

- Cross-technique correlation : If NMR signals conflict with MS data, use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

- Biological replication : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. For inconsistent IC₅₀ values, validate assay parameters (e.g., ATP concentration in kinase assays) .

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound in solution?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to study solvent interactions (e.g., water/ethanol mixtures) and predict stable conformers .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density around the nitrile group and its impact on reactivity .

- Solvent accessibility : Calculate LogP values (e.g., using ChemAxon) to correlate with experimental solubility data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.